molecular formula C7H7ClFNO3 B2970775 3-Fluoro-4-methoxypyridine-2-carboxylic acid hydrochloride CAS No. 2225143-96-2

3-Fluoro-4-methoxypyridine-2-carboxylic acid hydrochloride

Cat. No.: B2970775
CAS No.: 2225143-96-2
M. Wt: 207.59
InChI Key: LTDYGADGKGPOME-UHFFFAOYSA-N
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Description

3-Fluoro-4-methoxypyridine-2-carboxylic acid hydrochloride is a chemical compound with the molecular formula C7H6FNO3·HCl. It is a derivative of pyridine, a basic heterocyclic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-methoxypyridine-2-carboxylic acid hydrochloride typically involves the fluorination of pyridine derivatives. One common method includes the reaction of 3-bromo-2-nitropyridine with tetra-n-butylammonium fluoride in dimethylformamide at room temperature to form 2-fluoro-3-bromopyridine . This intermediate can then be further reacted with methoxy groups and carboxylic acid derivatives under controlled conditions to yield the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-methoxypyridine-2-carboxylic acid hydrochloride can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can produce various substituted pyridine derivatives .

Scientific Research Applications

3-Fluoro-4-methoxypyridine-2-carboxylic acid hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Fluoro-4-methoxypyridine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The fluorine atom in the compound can form strong hydrogen bonds with biological molecules, affecting their function. The methoxy group can also participate in various interactions, enhancing the compound’s binding affinity to its targets. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-4-methoxypyridine-2-carboxylic acid hydrochloride is unique due to the presence of both fluorine and methoxy groups on the pyridine ring. This combination of functional groups imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry .

Properties

IUPAC Name

3-fluoro-4-methoxypyridine-2-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO3.ClH/c1-12-4-2-3-9-6(5(4)8)7(10)11;/h2-3H,1H3,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTDYGADGKGPOME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=NC=C1)C(=O)O)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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